1-Ethoxy-2-oxopyridine-3-sulfonamide
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Overview
Description
1-Ethoxy-2-oxopyridine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group attached to a pyridine ring
Preparation Methods
The synthesis of 1-Ethoxy-2-oxopyridine-3-sulfonamide typically involves the reaction of 2-oxopyridine-3-sulfonamide with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the ethylation process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Ethoxy-2-oxopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.
Scientific Research Applications
1-Ethoxy-2-oxopyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It can be used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-oxopyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The compound may also interact with other molecular targets, such as receptors or transport proteins, through similar mechanisms.
Comparison with Similar Compounds
1-Ethoxy-2-oxopyridine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibacterial agent used in combination with trimethoprim.
Sulfanilamide: The parent compound of the sulfonamide class, used in the treatment of bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
The uniqueness of this compound lies in its ethoxy group, which can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological properties compared to other sulfonamides.
Properties
IUPAC Name |
1-ethoxy-2-oxopyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-2-13-9-5-3-4-6(7(9)10)14(8,11)12/h3-5H,2H2,1H3,(H2,8,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRSZMZZFMQGFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C=CC=C(C1=O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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